N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
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Overview
Description
N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the protein tyrosine kinase (PTK) family, which plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity. This inhibition is significant, with IC50 values of 0.054, 0.135, and 0.034 μM for the most active derivatives . By inhibiting EGFR-TK, the compound disrupts the normal function of the receptor, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of EGFR-TK affects the downstream signaling pathways that are involved in cell proliferation and survival. This includes the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway . The disruption of these pathways leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it has suitable pharmacokinetic properties
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis . Specifically, the compound was found to induce cell cycle arrest at the S phase with a subsequent increase in pre-G cell population . It also increased the percentage of apoptotic cells in a time-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the furan-2-carbohydrazide moiety: The intermediate is then reacted with furan-2-carbohydrazide in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar scaffold and are also investigated for their anticancer and antimicrobial properties.
Uniqueness
N’-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide is unique due to the presence of the furan-2-carbohydrazide moiety, which enhances its biological activity and provides additional sites for chemical modification .
Properties
IUPAC Name |
N'-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O2/c17-10-3-1-4-11(7-10)23-15-12(8-20-23)14(18-9-19-15)21-22-16(24)13-5-2-6-25-13/h1-9H,(H,22,24)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNATLNKMHOOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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